molecular formula C17H14BrClFN3O2 B2966357 1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-81-3

1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2966357
CAS No.: 894029-81-3
M. Wt: 426.67
InChI Key: VOLHQSRGQSYJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by a halogen-rich aromatic framework and a pyrrolidinone moiety. The compound features a 4-bromo-2-fluorophenyl group attached to the urea nitrogen and a 4-chlorophenyl-substituted 5-oxopyrrolidin-3-yl group.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClFN3O2/c18-10-1-6-15(14(20)7-10)22-17(25)21-12-8-16(24)23(9-12)13-4-2-11(19)3-5-13/h1-7,12H,8-9H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLHQSRGQSYJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea, also referred to by its chemical name N-(4-bromo-2-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, is a compound with significant biological activity. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant studies and data.

  • Molecular Formula : C17H13BrClFN2O2
  • Molecular Weight : 411.65 g/mol
  • CAS Number : 640704-44-5

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that derivatives similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects on other bacterial strains . The structure-activity relationship suggests that the presence of halogenated phenyl groups enhances antibacterial potency.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown significant inhibitory activity against AChE, which is crucial for treating neurological disorders .
  • Urease : The compound has demonstrated strong urease inhibition, with IC50 values indicating high potency compared to standard inhibitors .
CompoundIC50 Value (µM)Reference
Standard (Thiourea)21.25
This compoundTBDCurrent Study

3. Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have revealed that similar derivatives inhibit the proliferation of cancer cell lines, particularly L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism involves the release of active metabolites that interfere with DNA synthesis.

Case Studies

Several case studies have focused on the synthesis and evaluation of compounds related to this compound:

  • Study on Urease Inhibition : A series of synthesized compounds were tested for urease inhibition, revealing that structural modifications significantly affect potency. The most effective compounds had IC50 values ranging from 0.63 µM to 6.28 µM .
  • Antibacterial Screening : A comparative study highlighted that compounds with similar halogen substitutions showed enhanced activity against specific bacterial strains, suggesting a potential for developing new antibacterial agents .

Comparison with Similar Compounds

Structural Features

  • Halogenation: The target compound’s bromo-, fluoro-, and chlorophenyl groups contrast with the dichloropyridinyl (Patent Compound ) or methoxy-substituted aryl groups (Compound 1 ).
  • Pyrrolidinone vs. Heterocyclic Cores: The target’s 5-oxopyrrolidin-3-yl group introduces conformational flexibility and a ketone moiety, differing from the pyridinyl or triazinan-ylidene cores in Compounds 1 and 3 . This may affect binding to enzymatic targets (e.g., kinases vs. neurotransmitter receptors).

Physicochemical Properties

  • The hydroxymethyl group in Patent Compounds improves aqueous solubility, whereas the target’s halogens prioritize lipophilicity. This trade-off may influence route of administration (e.g., oral vs. intravenous).
  • The absence of electron-withdrawing groups (e.g., nitro in other urea derivatives) in the target suggests moderate metabolic stability compared to nitro-substituted analogs .

Research Findings and Implications

CNS Applications : Halogenated aryl groups (Br, Cl, F) are common in anti-epileptic/psychosis agents .

Target Flexibility: The pyrrolidinone moiety may allow adaptability in binding diverse protein targets compared to rigid pyridinyl systems .

Optimization Potential: Introducing solubilizing groups (e.g., hydroxymethyl) could balance the high lipophilicity of the current structure .

Further studies should prioritize crystallographic analysis (using SHELX programs ) to elucidate binding modes and in vivo efficacy testing in neurological models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.